
1-bromoethyl Acetate
描述
1-Bromoethyl Acetate: is an organic compound with the molecular formula C4H7BrO2 . It is a colorless to yellowish liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromoethyl Acetate can be synthesized through the reaction of vinyl acetate with hydrogen bromide. This method avoids the use of acetaldehyde, acetyl bromide, and heavy metal catalysts like zinc chloride, making it more environmentally friendly . The reaction is typically carried out at low temperatures (0 to 10°C) in the presence of an organic acid solvent such as acetic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrogen bromide in the ratio of 1 to 3 equivalents per equivalent of vinyl acetate is common .
化学反应分析
Types of Reactions: 1-Bromoethyl Acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used.
Hydrolysis: Acidic or basic conditions with water are employed.
Major Products:
Nucleophilic Substitution: Products include substituted acetates and corresponding nucleophiles.
Elimination Reactions: Alkenes are the primary products.
Hydrolysis: Acetic acid and ethanol are formed.
科学研究应用
1-Bromoethyl Acetate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Analytical Chemistry: It is used in the preparation of derivatives for gas chromatography and mass spectrometry analysis.
Biochemistry: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 1-Bromoethyl Acetate involves its reactivity as an alkylating agent. It can react with nucleophiles in biological systems, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is primarily due to the presence of the bromine atom, which is a good leaving group, facilitating nucleophilic substitution reactions .
相似化合物的比较
1-Bromoethyl Benzene: Similar in structure but with a benzene ring instead of an acetate group.
1-Bromoethyl Propionate: Similar but with a propionate group instead of an acetate group.
1-Bromoethyl Butyrate: Similar but with a butyrate group instead of an acetate group.
Uniqueness: 1-Bromoethyl Acetate is unique due to its specific reactivity and applications in organic synthesis and biochemistry. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals sets it apart from other similar compounds .
属性
IUPAC Name |
1-bromoethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIASCQBFNHWZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456514 | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40258-78-4 | |
| Record name | Ethanol, 1-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40258-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromoethyl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method to synthesize 1-bromoethyl acetate?
A: Research indicates that reacting hydrogen bromide with vinyl acetate is an effective method for synthesizing this compound. [] The optimal conditions involve a 1.2:1 molar ratio of hydrogen bromide to vinyl acetate at a temperature between 0-10°C for one hour. Dichloromethane proves to be the most effective extractant for this reaction. []
Q2: How pure is the this compound produced using this method?
A: HPLC analysis of the synthesized compound reveals a purity of 99.7%, confirming the effectiveness of this synthesis method. [] The product was also characterized using IR and MS spectroscopy. []
Q3: Beyond its use as a reagent, does this compound have any direct pharmaceutical applications?
A: While not a pharmaceutical itself, this compound acts as a crucial intermediate in synthesizing various pharmaceutical compounds. For example, it reacts with diclofenac sodium in the presence of a basic catalyst to produce diclofenac acid ester (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid 1-(acetoxy) ethyl ester). [] This ester serves as a non-steroidal anti-inflammatory drug (NSAID) and is formulated as a fat emulsion injection for intravenous administration. [, ]
Q4: Are there other pharmaceutical applications for this compound?
A: Research shows this compound is also used in synthesizing Flurbiprofen axetil. [] This synthesis involves reacting 2-fluoro-alpha-methyl(1,1'-diphenyl)-4-acetic acid with this compound in a suitable solvent, like N, N-dimethylformamide or potassium carbonate. [] This method addresses issues with existing purification techniques, offering a cost-effective approach with simple procedures and superior product quality. []
Q5: Has the equilibrium of this compound with other compounds been studied?
A: Yes, research has investigated the equilibrium between acetaldehyde, acetyl halides, and their corresponding 1-haloethyl acetates (including this compound) within a gas chromatograph injector. [] This research likely provides insights into the compound's stability and potential decomposition pathways at elevated temperatures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


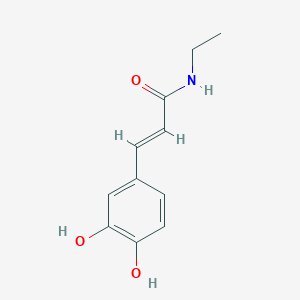
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid](/img/structure/B138524.png)
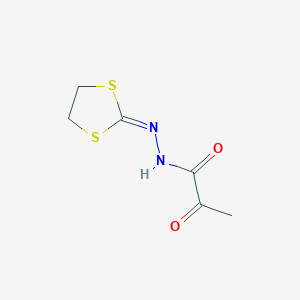

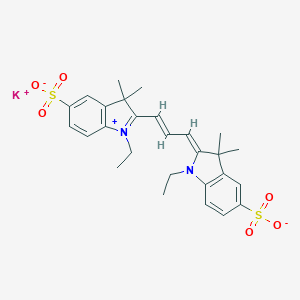
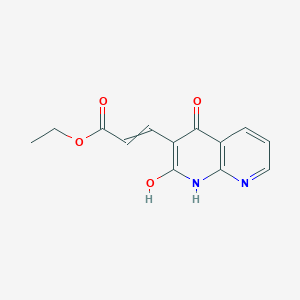

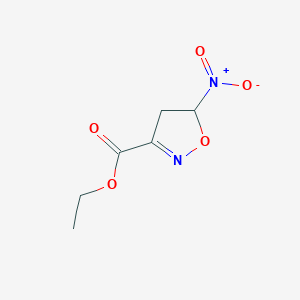
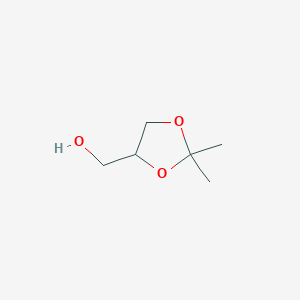
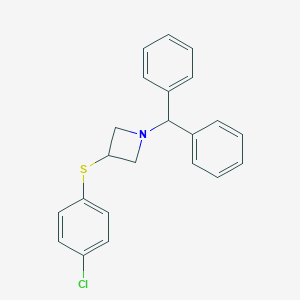
![2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanol](/img/structure/B138548.png)
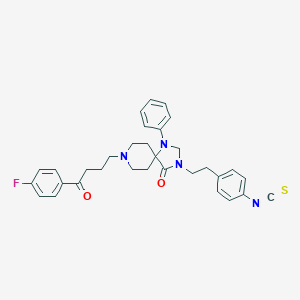

![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
